Vanillactic acid

Übersicht

Beschreibung

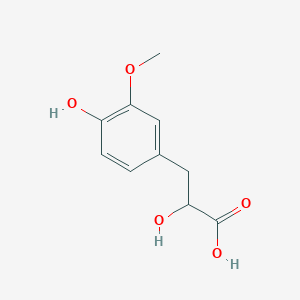

Vanillactic acid, also known as 3-(4-hydroxy-3-methoxyphenyl)lactic acid, is an organic compound that belongs to the class of hydroxy acids. It is characterized by the presence of a hydroxyl group and a methoxy group attached to a benzene ring, along with a lactic acid moiety. This compound is known for its pleasant vanilla-like aroma and is often found in various natural sources, including vanilla beans and certain fermented products.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Vanillactic acid can be synthesized through several methods, including chemical synthesis and biotransformation. One common synthetic route involves the condensation of vanillin with lactic acid under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the formation of this compound.

Industrial Production Methods: In industrial settings, this compound is often produced through biotechnological processes. Microbial fermentation using genetically engineered microorganisms, such as Escherichia coli or Saccharomyces cerevisiae, can convert vanillin or ferulic acid into this compound. These processes are optimized for high yield and purity, making them suitable for large-scale production.

Analyse Chemischer Reaktionen

Enzyme-Mediated Conjugation Reactions

Vanillactic acid undergoes phase II metabolism through conjugation with sulfate and glucuronide groups, catalyzed by specific transferases:

Key Enzymatic Features:

-

SULT1A3 : Molecular weight 34.2 kDa, utilizes 3'-phospho-5'-adenylyl sulfate (PAPS) as a cofactor .

-

UGT1A1 : Localized in the endoplasmic reticulum, facilitates glucuronide transfer to the carboxylic acid group .

Oxidative Transformations

This compound participates in redox reactions influenced by its catechol-like structure:

-

Auto-oxidation : Under alkaline conditions, the phenolic moiety undergoes oxidation to form quinone intermediates, which may polymerize or react with cellular nucleophiles.

-

Enzymatic Oxidation : Peroxidases and cytochrome P450 enzymes catalyze the oxidation of the lactic acid side chain, yielding vanillic acid derivatives.

Analytical Evidence :

-

Elevated this compound/vanillylmandelic acid (VLA/VMA) ratios in urine correlate with aromatic L-amino acid decarboxylase (AADC) deficiency, implicating oxidative pathway disruptions .

Acid-Base Reactions

The carboxylic acid group (pKa ~3.5) and phenolic hydroxyl (pKa ~10) enable pH-dependent reactivity:

| Reaction Type | Conditions | Product |

|---|---|---|

| Deprotonation | pH > 4 | Carboxylate anion |

| Metal Chelation | Neutral pH | Complexes with Fe³⁺, Cu²⁺ |

Metal chelation contributes to its antioxidant activity by neutralizing free radicals .

Thermal Decomposition

At elevated temperatures (>200°C), this compound decomposes via:

-

Decarboxylation : Loss of CO₂ to form vanillyl alcohol derivatives.

-

Demethoxylation : Cleavage of the methoxy group, yielding catechol intermediates.

Diagnostic and Metabolic Relevance

This compound's reactivity underpins its role as a biomarker:

| Condition | VLA Concentration (mmol/mol creatinine) | VLA/VMA Ratio |

|---|---|---|

| Healthy Controls | 0.3 ± 0.1 | 0.07 |

| AADC Deficiency | 10.77 ± 2.4 | 23.16 |

Elevated urinary VLA levels signal impaired dopamine and serotonin synthesis, aiding non-invasive diagnosis .

Comparative Reactivity

This compound’s reactivity differs from structurally related compounds:

| Compound | Key Functional Groups | Primary Reactions |

|---|---|---|

| Vanillic Acid | Phenolic hydroxyl, carboxylic acid | Oxidation, esterification |

| Lactic Acid | Hydroxyl, carboxylic acid | Fermentation, esterification |

| Vanillyl Alcohol | Phenolic hydroxyl, alcohol | Oxidation, etherification |

Wissenschaftliche Forschungsanwendungen

Clinical Diagnostics

Vanillactic acid is primarily recognized for its role as a biomarker in diagnosing certain metabolic disorders, particularly aromatic L-amino acid decarboxylase (AADC) deficiency. AADC deficiency is a rare neurometabolic disorder that affects neurotransmitter synthesis and is characterized by neurological symptoms.

Case Studies and Findings

- AADC Deficiency : Elevated levels of this compound have been observed in urine samples from patients with AADC deficiency. A study involving 14 confirmed AADC deficient patients showed significantly higher concentrations of this compound compared to controls, indicating its potential as a diagnostic marker. The average concentration of this compound in these patients was 10.24 mmol/mol creatinine, while controls averaged only 0.3 mmol/mol creatinine .

- Cerebrospinal Fluid Analysis : Recent research indicated that this compound levels are also elevated in cerebrospinal fluid (CSF) of AADC-deficient patients, supporting its use as a biomarker not only in urine but also in CSF diagnostics. This dual elevation enhances the reliability of this compound as a diagnostic tool .

- Diagnostic Algorithms : In a retrospective review of cases from 2008 to 2019, urine organic acid analysis highlighted this compound as crucial for guiding further investigations into AADC deficiency. The presence of this compound prompted additional testing, leading to definitive diagnoses .

Biochemical Research

This compound's biochemical properties make it significant in metabolic studies related to neurotransmitter metabolism.

Metabolic Pathways

- This compound is linked to the metabolism of catecholamines and serotonin. Its measurement can provide insights into the metabolic pathways affected by various disorders, particularly those involving neurotransmitter synthesis .

- The compound is also involved in sulfation processes mediated by sulfotransferases, which are essential for the metabolism of phenolic compounds and neurotransmitters .

Potential Toxicity and Safety Concerns

While this compound has beneficial applications, it is essential to note that it may be associated with certain toxicological effects when present at elevated levels. Its relationship with inborn metabolic disorders suggests that monitoring its levels could be critical for patient safety and treatment efficacy .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Clinical Diagnostics | Biomarker for AADC deficiency | Elevated levels detected in urine and CSF of patients with AADC deficiency |

| Biochemical Research | Insights into neurotransmitter metabolism | Linked to catecholamine metabolism; important for understanding metabolic disorders |

| Toxicology | Potential toxicity at high concentrations | Associated with metabolic disorders; requires monitoring |

Wirkmechanismus

The mechanism of action of vanillactic acid involves its interaction with various molecular targets and pathways. It is known to exert its effects through the modulation of oxidative stress and inflammation. This compound can scavenge free radicals and inhibit the production of pro-inflammatory cytokines, thereby reducing oxidative damage and inflammation. Additionally, it may interact with specific enzymes and receptors involved in metabolic processes, contributing to its biological activities.

Vergleich Mit ähnlichen Verbindungen

Vanillic Acid: Lacks the lactic acid moiety and has different chemical properties and applications.

Lactic Acid: Does not contain the aromatic benzene ring and is primarily used in different industrial applications.

Vanillyl Alcohol: A reduction product of vanillactic acid, used in flavoring and fragrance industries.

This compound’s unique structure imparts distinct chemical and biological properties, making it valuable in various scientific and industrial applications.

Biologische Aktivität

Vanillactic acid (VLA), a phenolic compound, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and implications in clinical diagnostics, particularly in relation to aromatic L-amino acid decarboxylase (AADC) deficiency.

This compound is classified as a phenylpropanoic acid, characterized by a benzene ring conjugated to a propanoic acid structure. Its molecular formula is C₈H₈O₃, and it is known for its potential toxicity and association with metabolic disorders.

1. Antioxidant Properties

This compound exhibits significant antioxidant activity, which helps in scavenging free radicals and reducing oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including neurodegenerative disorders.

2. Anti-inflammatory Effects

Research indicates that this compound can inhibit inflammatory mediators. A study demonstrated its ability to suppress the activation of nuclear factor kappa B (NF-κB) in lipopolysaccharide (LPS)-stimulated macrophages, thereby reducing the production of pro-inflammatory cytokines . This mechanism suggests potential therapeutic applications in inflammatory conditions.

3. Neuroprotective Effects

This compound has shown promise in neuroprotection against LPS-induced neurotoxicity. In preclinical studies involving mice, VLA administration resulted in reduced gliosis and neuroinflammation, along with improved cognitive functions . It was observed that VLA modulates the expression of proteins involved in amyloidogenesis, indicating its potential role in Alzheimer's disease prevention .

AADC Deficiency Diagnosis

This compound serves as a biomarker for diagnosing AADC deficiency, a rare neurometabolic disorder caused by mutations in the DDC gene. Elevated levels of VLA have been detected in urine samples from affected individuals, which aids in non-invasive diagnostic approaches .

Table 1: Diagnostic Findings of this compound in AADC Deficiency

| Parameter | Control Group (n=10,095) | AADC Deficiency Group (n=14) |

|---|---|---|

| Mean VLA Concentration (mmol/mol creatinine) | 0.3 | 10.77 |

| Mean VMA Concentration (mmol/mol creatinine) | 5.59 | 0.45 |

| VLA/VMA Ratio | 0.07 | 23.16 |

This table illustrates the stark differences in metabolite concentrations between healthy controls and patients with AADC deficiency, underscoring the diagnostic utility of this compound.

Case Study: Non-invasive Urine Test for AADC Deficiency

A notable case involved a three-month-old infant presenting with neurological symptoms. Urine organic acid analysis revealed elevated levels of this compound and N-acetylvanilalanine, leading to further testing that confirmed AADC deficiency through cerebrospinal fluid analysis and genetic testing . This case exemplifies the effectiveness of using urine tests as a preliminary diagnostic tool.

Eigenschaften

IUPAC Name |

2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5/c1-15-9-5-6(2-3-7(9)11)4-8(12)10(13)14/h2-3,5,8,11-12H,4H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVYIZYRTOYHQRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40862962 | |

| Record name | 2-Hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Vanillactic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000913 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2475-56-1 | |

| Record name | Vanillactic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2475-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vanillactic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002475561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vanillactic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000913 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is vanillactic acid linked to neuroblastoma diagnosis?

A1: this compound, along with other catecholamine metabolites like homovanillic acid (HVA), serves as a valuable biomarker for neuroblastoma. Elevated urinary levels of these metabolites, particularly a high ratio of vanilmandelic acid (VMA) to HVA, are associated with a poorer prognosis. [] This suggests that tumors deficient in dopamine β-hydroxylase, leading to this compound accumulation, may be more aggressive. []

Q2: Can this compound levels be used to monitor neuroblastoma treatment response?

A2: Recent research suggests that urinary this compound, along with 3-methoxytyrosine and 3-methoxytyramine sulfate, may serve as a potential biomarker for monitoring treatment response in neuroblastoma patients. Elevated levels of these metabolites were significantly associated with recurrence or death in a study involving 32 patients. []

Q3: What is the significance of the this compound/vanillylmandelic acid ratio in diagnosing aromatic L-amino acid decarboxylase (AADC) deficiency?

A3: A semi-quantitative detection of an elevated this compound/vanillylmandelic acid ratio in urine has been identified as a reliable diagnostic marker for AADC deficiency. [] This inborn error of metabolism disrupts dopamine and serotonin biosynthesis, leading to characteristic alterations in these metabolites.

Q4: Is this compound a useful biomarker in conditions other than neuroblastoma?

A4: Research indicates that this compound may be a useful biomarker in other conditions. For example, elevated urinary this compound is a characteristic finding in pyridoxamine-5’-phosphate oxidase (PNPO) deficiency, a rare genetic disorder. [, ] Additionally, this compound is being investigated as a potential urinary biomarker for bladder cancer diagnosis. []

Q5: How is this compound formed in the body?

A5: this compound is a metabolic byproduct of dopamine and norepinephrine breakdown. It is formed through the reduction of vanillylmandelic acid by the enzyme carbonyl reductase. []

Q6: What is the molecular formula, weight, and spectroscopic data for this compound?

A6: this compound (4-Hydroxy-3-methoxyphenyllactic acid) has the molecular formula C10H12O5 and a molecular weight of 212.20 g/mol. Specific spectroscopic data, including NMR and IR spectra, can be found in chemical databases and research publications.

Q7: What are the normal excretion values of this compound in urine?

A7: Normal urinary excretion values for this compound vary with age. Specific age-related reference values have been established and can be found in research articles focusing on catecholamine metabolite analysis. []

Q8: Can elevated this compound levels have clinical consequences?

A8: While this compound itself may not have direct clinical effects, its elevated levels can be indicative of underlying disorders, such as neuroblastoma, AADC deficiency, or PNPO deficiency. [, , ] These conditions require specific management and treatment strategies.

Q9: What are the implications of detecting elevated this compound in a patient's urine?

A9: Detecting high this compound in urine necessitates further investigation. Depending on the clinical context, additional tests might include measuring other catecholamine metabolites, enzyme activity assays, and genetic testing to confirm or rule out suspected diagnoses. [, ]

Q10: What therapeutic approaches are available for conditions associated with elevated this compound?

A10: Treatment strategies vary depending on the underlying cause. For instance, neuroblastoma management involves multimodal approaches, including surgery, chemotherapy, and radiation. AADC deficiency, on the other hand, may benefit from pyridoxine supplementation, dopamine agonists, and monoamine oxidase B inhibitors. [] PNPO deficiency is treated with pyridoxal 5'-phosphate supplementation. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.